Cas no 105377-76-2 (5H-Furo[3,2-g][1]benzopyran-5-one,2,3,6,7-tetrahydro-4,6-dihydroxy-7-(4-hydroxyphenyl)-2-(1-methylethenyl)-,(2R,6R,7R)-)

5H-Furo[3,2-g][1]benzopyran-5-one,2,3,6,7-tetrahydro-4,6-dihydroxy-7-(4-hydroxyphenyl)-2-(1-methylethenyl)-,(2R,6R,7R)- structure
105377-76-2 structure
Nome del prodotto:5H-Furo[3,2-g][1]benzopyran-5-one,2,3,6,7-tetrahydro-4,6-dihydroxy-7-(4-hydroxyphenyl)-2-(1-methylethenyl)-,(2R,6R,7R)-
Numero CAS:105377-76-2
MF:C20H18O6
MW:354.353326320648
CID:189406
PubChem ID:184476

5H-Furo[3,2-g][1]benzopyran-5-one,2,3,6,7-tetrahydro-4,6-dihydroxy-7-(4-hydroxyphenyl)-2-(1-methylethenyl)-,(2R,6R,7R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5H-Furo[3,2-g][1]benzopyran-5-one,2,3,6,7-tetrahydro-4,6-dihydroxy-7-(4-hydroxyphenyl)-2-(1-methylethenyl)-,(2R,6R,7R)-
    • (2R)-2,3,6,7-Tetrahydro-4,6α-dihydroxy-7β-(4-hydroxyphenyl)-2β-(1-methylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one
    • 5H-Furo[3,2-g][1]benzopyran-5-one,2,3,6,7-tetrahydro-4,6-dihydroxy-7-(4-hydroxyphenyl)-2-(1-me...
    • (2R,6R,7R)-4,6-dihydroxy-7-(4-hydroxyphenyl)-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one
    • 105377-76-2
    • Shuterol
    • DTXSID90909477
    • (2R)-2,3,6,7-Tetrahydro-4,6alpha-dihydroxy-7beta-(4-hydroxyphenyl)-2beta-(1-methylethenyl)-5H-furo[3,2-g][1]be
    • 4,6-Dihydroxy-7-(4-hydroxyphenyl)-2-(prop-1-en-2-yl)-2,3,6,7-tetrahydro-5H-furo[3,2-g][1]benzopyran-5-one
    • 5H-Furo(3,2-g)(1)benzopyran-5-one, 2,3,6,7-tetrahydro-4,6-dihydroxy-7-(4-hydroxyphenyl)-2-(1-methylethenyl)-, (2R-(2alpha,6beta,7alpha))-
    • Inchi: InChI=1S/C20H18O6/c1-9(2)13-7-12-14(25-13)8-15-16(17(12)22)18(23)19(24)20(26-15)10-3-5-11(21)6-4-10/h3-6,8,13,19-22,24H,1,7H2,2H3
    • Chiave InChI: SSLFFCGTMHUDHS-UHFFFAOYSA-N
    • Sorrisi: OC1C=CC(C2OC3C=C4OC(C(=C)C)CC4=C(O)C=3C(=O)C2O)=CC=1

Proprietà calcolate

  • Massa esatta: 354.110338
  • Massa monoisotopica: 354.110338
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 2
  • Complessità: 569
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 96.2
  • XLogP3: 3.5

Proprietà sperimentali

  • Densità: 1.431
  • Punto di ebollizione: 642.2°C at 760 mmHg
  • Punto di infiammabilità: 234.9°C
  • Indice di rifrazione: 1.67
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso